molecular formula C9H9F6N3O2S B5211601 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea

1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea

Cat. No.: B5211601
M. Wt: 337.24 g/mol
InChI Key: OMGXGTDWMGAZRY-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea is a synthetic organic compound that features a unique combination of fluorinated alkyl groups and a thiazole ring

Properties

IUPAC Name

1-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6N3O2S/c1-2-20-7(8(10,11)12,9(13,14)15)18-5(19)17-6-16-3-4-21-6/h3-4H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXGTDWMGAZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorinated alkyl group: This step involves the reaction of a fluorinated alkyl halide with an appropriate nucleophile.

    Coupling of the thiazole ring with the fluorinated alkyl group: This step is typically carried out under mild conditions using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated alkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)amine
  • 1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)carbamate

Uniqueness

1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(1,3-thiazol-2-yl)urea is unique due to its combination of a highly fluorinated alkyl group and a thiazole ring. This structural feature imparts specific properties, such as high lipophilicity and stability, which may not be present in similar compounds.

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